molecular formula C18H27ClN2O5 B14032405 (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl

(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl

Cat. No.: B14032405
M. Wt: 386.9 g/mol
InChI Key: YGYVGMVGWYJEDJ-LDXVYITESA-N
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Description

(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, a hydroxymethyl group, and a benzyloxycarbonyl (CBZ) protected amine. The hydrochloride salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl involves its interaction with specific molecular targets. The compound’s protected amine and hydroxyl groups allow it to participate in various biochemical pathways. The BOC and CBZ protecting groups can be selectively removed under specific conditions, enabling the compound to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-1-BOC-2-hydroxymethyl-4-CBZ-aminopyrrolidine HCl is unique due to its combination of BOC and CBZ protecting groups, which provide stability and versatility in synthetic applications. The presence of both hydroxymethyl and amine groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C18H27ClN2O5

Molecular Weight

386.9 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H26N2O5.ClH/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13;/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22);1H/t14-,15+;/m0./s1

InChI Key

YGYVGMVGWYJEDJ-LDXVYITESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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